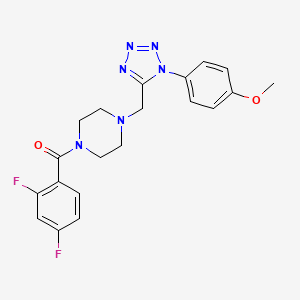
(2,4-difluorophenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-difluorophenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20F2N6O2 and its molecular weight is 414.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2,4-difluorophenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available data on its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse sources.
1. Chemical Structure and Properties
The compound is characterized by a complex structure that includes a difluorophenyl moiety, a piperazine ring, and a tetrazole group. Its molecular formula is C20H22F2N6O, and its molecular weight is approximately 396.43 g/mol. The presence of multiple functional groups suggests potential for various biological activities.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The Ugi reaction has been noted for its efficiency in constructing such complex molecules with high yields and minimal purification steps required .
3.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds with similar piperazine structures have shown promising antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The tetrazole moiety is also known to enhance the antimicrobial efficacy of such compounds .
3.2 Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. In vitro assays demonstrated that related tetrazole derivatives exhibited cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells, with IC50 values indicating effective inhibition of cell proliferation .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Compounds containing piperazine and tetrazole rings may interact with specific enzymes involved in cell signaling pathways.
- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
5.1 Study on Antibacterial Activity
A recent study evaluated the antibacterial activity of various piperazine derivatives against clinical isolates of Helicobacter pylori. The results indicated that certain derivatives exhibited significant inhibition at low concentrations, suggesting potential use in treating infections caused by resistant strains .
5.2 Study on Anticancer Effects
In another study focused on cancer treatment, derivatives similar to the target compound were tested for their ability to induce apoptosis in cancer cells. The results showed a dose-dependent increase in apoptosis markers, indicating that these compounds could be developed into effective anticancer agents .
6. Conclusion
The compound this compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Future research should focus on elucidating its mechanisms of action and optimizing its structure for enhanced efficacy and selectivity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H22F2N6O |
| Molecular Weight | 396.43 g/mol |
| Antimicrobial Activity | Yes |
| Anticancer Activity | Yes |
| IC50 (MCF-7) | ~27.3 μM |
| IC50 (HCT-116) | ~6.2 μM |
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O2/c1-30-16-5-3-15(4-6-16)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)17-7-2-14(21)12-18(17)22/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSWMJXCCVUYMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














